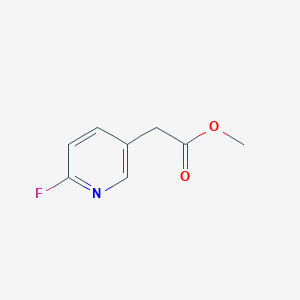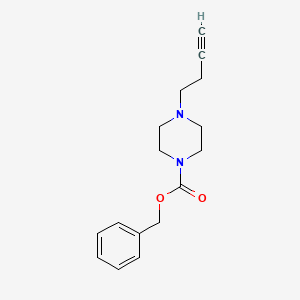
Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a but-3-yn-1-yl group at the nitrogen atoms. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and but-3-yn-1-yl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods:
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction is typically monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation: Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones depending on the reaction conditions .
-
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines .
-
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or but-3-yn-1-yl groups can be replaced by other nucleophiles such as halides or amines .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology:
In biological research, this compound is used to study the interactions of piperazine derivatives with biological macromolecules. It serves as a model compound to understand the binding mechanisms and effects of piperazine-based drugs .
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs. Its derivatives have shown promise in treating various medical conditions .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with enzymes and receptors, modulating their activity. The benzyl and but-3-yn-1-yl groups enhance the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate: Similar structure but with a tert-butyl group instead of a benzyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a but-3-yn-1-yl group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a but-3-yn-1-yl group.
Uniqueness:
Benzyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate is unique due to the presence of both benzyl and but-3-yn-1-yl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
benzyl 4-but-3-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-9-17-10-12-18(13-11-17)16(19)20-14-15-7-5-4-6-8-15/h1,4-8H,3,9-14H2 |
InChI-Schlüssel |
CNBUUDMDJQKPRV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
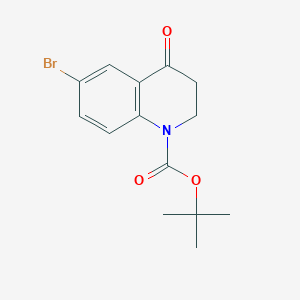
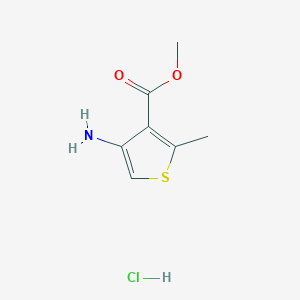
![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
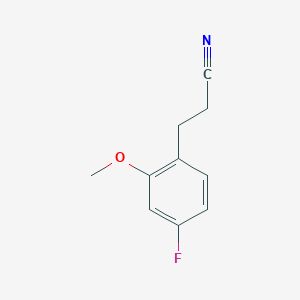
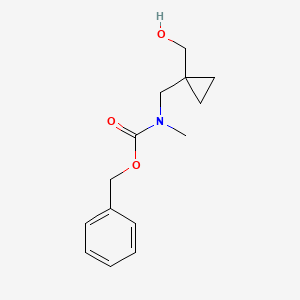
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
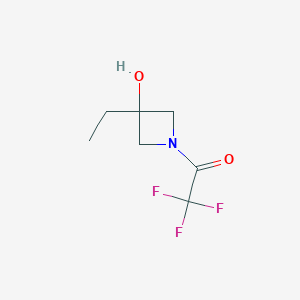
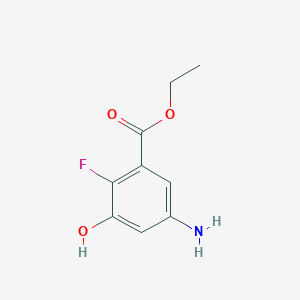
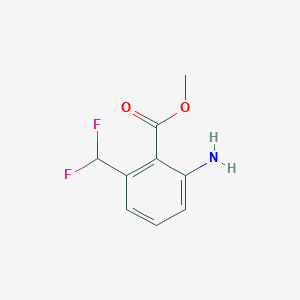
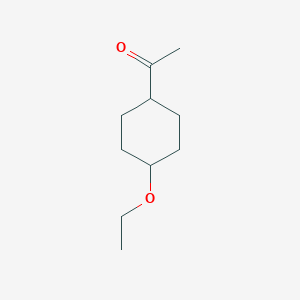
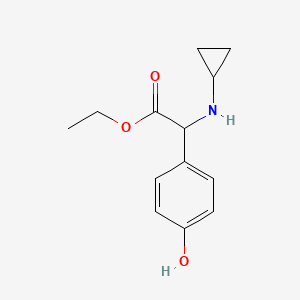
![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
